molecular formula C21H17ClN4O2 B10863024 6-Amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10863024
M. Wt: 392.8 g/mol
InChI Key: AHBZFMUEPAOYLD-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C21H17ClN4O2 , belongs to the class of pyrazole derivatives. Its systematic name is quite a mouthful, but let’s break it down:

    6-Amino: Indicates the presence of an amino group (NH2) at the sixth position.

    4-{4-[(2-chlorobenzyl)oxy]phenyl}: Describes the substitution pattern on the pyrazole ring. It features a phenyl ring with a chlorobenzyl group attached via an oxygen atom.

    3-methyl: Refers to the methyl group (CH3) at the third position.

    1,4-dihydropyrano[2,3-c]pyrazole: The core structure consists of a pyrazole ring fused with a dihydropyrano ring.

    5-carbonitrile: Indicates the presence of a cyano group (CN) at the fifth position.

Preparation Methods

Synthetic Routes::

    One-Pot Multicomponent Reaction (MCR):

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo-derivatives.

    Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the nitrile group could yield an amine derivative.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO4 or PCC.

    Substitution: Alkali metal hydroxides (e.g., NaOH) or amines.

    Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., Pd/C).

Major Products::
  • Oxidation: Oxo-derivatives.
  • Substitution: Various substituted derivatives.
  • Reduction: Amines.

Scientific Research Applications

    Chemistry: Building block for designing novel heterocyclic compounds.

    Biology: Potential bioactive properties due to its structural features.

    Medicine: Exploration as a scaffold for drug development.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

    Targets: Investigate interactions with specific enzymes, receptors, or proteins.

    Pathways: Explore signaling pathways affected by this compound.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.8 g/mol

IUPAC Name

6-amino-4-[4-[(2-chlorophenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H17ClN4O2/c1-12-18-19(16(10-23)20(24)28-21(18)26-25-12)13-6-8-15(9-7-13)27-11-14-4-2-3-5-17(14)22/h2-9,19H,11,24H2,1H3,(H,25,26)

InChI Key

AHBZFMUEPAOYLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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